molecular formula C10H21O5P B1296290 Triethyl 4-phosphonobutyrate CAS No. 2327-69-7

Triethyl 4-phosphonobutyrate

Cat. No. B1296290
CAS RN: 2327-69-7
M. Wt: 252.24 g/mol
InChI Key: FYESTJSRASJZOY-UHFFFAOYSA-N
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Description

Triethyl 4-phosphonobutyrate is a chemical compound with the molecular formula C10H21O5P . It is also known by other names such as ethyl 4-(diethoxyphosphoryl)butanoate and TRIETHYL4-PHOSPHONOBUTYRATE . The molecular weight of this compound is 252.24 g/mol .


Molecular Structure Analysis

The InChI key for Triethyl 4-phosphonobutyrate is FYESTJSRASJZOY-UHFFFAOYSA-N . The compound has a complex structure with 16 heavy atoms and a topological polar surface area of 61.8 Ų . The canonical SMILES representation is CCOC(=O)CCCP(=O)(OCC)OCC .


Physical And Chemical Properties Analysis

Triethyl 4-phosphonobutyrate is a clear, colorless liquid . It has a refractive index of 1.4350-1.4400 at 20°C . The compound has a boiling point of 117°C to 119°C at 0.4mmHg .

Scientific Research Applications

Subtle Actions of Related Phosphonobutyrates in Retinal Function

  • Enhancement of Off Responses in Retina : Compounds like 2-amino-4-phosphonobutyrate (APB) have been studied for their effects on the retina. APB, in particular, is known to eliminate the On-bipolar cell light response and sometimes enhance Off responses of various inner retina neurons (Arkin & Miller, 1987).

Impact on Electroretinogram Dynamics

  • Influence on ON Bipolar Neuron and Electroretinogram : Another study examined the dynamic responses in the ON bipolar neuron and their correlation with the electroretinogram (ERG), where compounds like APB were used to selectively suppress light responses (Tian & Slaughter, 1995).

Chemical Reactions with Similar Phosphonium Salts

  • Phosphonium Salt Reactions : Research on phosphonium salts, which are chemically related to triethyl 4-phosphonobutyrate, shows diverse chemical reactivity. For instance, reactions involving phosphonium salts and tertiary amines have led to the formation of 4H-pyrans, highlighting the compound's potential in organic synthesis (Reynolds & Chen, 1981).

Synthesis and Binding Characterization

  • Synthesis of Radio-labelled Analogs : Studies have also focused on synthesizing radio-labelled analogs like [3H]2-amino-4-phosphonobutyric acid. These compounds are crucial for understanding the binding to L-glutamate receptors and have applications in neurological research (Monaghan et al., 1983).

Polymer-Based Applications

  • Polyelectrolyte Complexes for Encapsulation and Release : Phosphonium polyelectrolyte complexes, such as those involving poly[triethyl(4-vinylbenzyl)phosphonium chloride], have been studied for their ability to encapsulate and slowly release ionic cargo. This research is significant in the field of controlled drug delivery and biomaterials (Harrison et al., 2020).

Desalination Membrane Research

  • Membrane Technology for Desalination : The research on quaternary phosphonium-based polymer membranes, including those related to triethyl phosphonates, has shown potential in desalination applications. These membranes exhibit properties like high salt rejection and chlorine resistance, important in water purification technology (Wang et al., 2012).

Safety And Hazards

Triethyl 4-phosphonobutyrate can cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

ethyl 4-diethoxyphosphorylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYESTJSRASJZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299942
Record name Ethyl 4-(diethoxyphosphoryl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 4-phosphonobutyrate

CAS RN

2327-69-7
Record name 2327-69-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(diethoxyphosphoryl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2327-69-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Ladame, M Bardet, J Périé, M Willson - Bioorganic & medicinal chemistry, 2001 - Elsevier
… synthesized from commercially available triethyl-4-phosphonobutyrate by different coupling … carbanion was condensed on triethyl-4-phosphonobutyrate leading to a diphosphonate …
Number of citations: 23 www.sciencedirect.com
GS Lane - 1986 - figshare.utas.edu.au
Aryl-substituted polycarboxylic acids and aryl-substituted phosphonocarboxylic acids (including polyphosphono/polycarboxylic acids) were synthesised using new and known …
Number of citations: 3 figshare.utas.edu.au
R Chofor - 2016 - biblio.ugent.be
Against the backdrop of an increasing need for new drugs to fight both malaria and tuberculosis, the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr), which is involved …
Number of citations: 4 biblio.ugent.be
FW Foss Jr - 2006 - search.proquest.com
Sphingosine-1-phosphate (S1P) is a bioactive metabolite of sphingomyelin with many biological roles. Its signaling is mediated by live G-protein coupled receptors (GPCR) s, S1P 1-5. …
Number of citations: 2 search.proquest.com
R Chofor, MDP Risseeuw, J Pouyez, C Johny… - Molecules, 2014 - mdpi.com
… to hydrogenation later in the synthesis necessitated the use of the diethyl protected phosphonate 10, obtained from saponification of commercially available triethyl 4-phosphonobutyrate…
Number of citations: 18 www.mdpi.com

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